Reduced Tyrosinase Inhibitory Activity Relative to 2,3-Dihydro-4′,4‴-di-O-methylamentoflavone
In a cellular tyrosinase inhibition assay using human epidermal melanocytes (HEMn), 2,3-dihydrosciadopitysin was identified as a known constituent but did not exhibit the potent anti-tyrosinase activity observed for the novel co-isolated biflavonoid 2,3-dihydro-4′,4‴-di-O-methylamentoflavone [1]. This provides a critical baseline for researchers seeking a less active comparator or reference compound.
| Evidence Dimension | Anti-tyrosinase activity |
|---|---|
| Target Compound Data | Included in the assay; quantitative IC50 value not reported in the study due to lack of significant potency. |
| Comparator Or Baseline | 2,3-dihydro-4′,4‴-di-O-methylamentoflavone (5) |
| Quantified Difference | Comparator exhibited an IC50 of 0.098 mM in HEMn cells, while the target compound was not noted as an active inhibitor. |
| Conditions | Cellular tyrosinase activity assay in human epidermal melanocytes (HEMn). |
Why This Matters
This establishes 2,3-dihydrosciadopitysin as a structurally defined, less active analog suitable for use as a negative control or for structure-activity relationship (SAR) studies.
- [1] Cheng, K. T., Hsu, F. L., Chen, S. H., Hsieh, P. K., Huang, H. S., Lee, C. K., & Lee, M. H. (2007). New constituent from Podocarpus macrophyllus var. macrophyllus shows anti-tyrosinase effect and regulates tyrosinase-related proteins and mRNA in human epidermal melanocytes. Chemical and Pharmaceutical Bulletin, 55(5), 757-761. View Source
